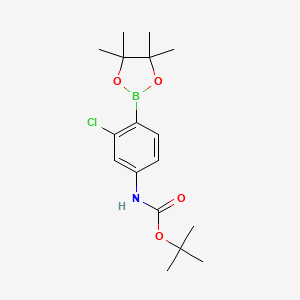

tert-Butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Descripción

tert-Butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronate ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure combines a tert-butyl carbamate-protected amine, a 3-chloro-substituted benzene ring, and a pinacol boronate ester group. The chloro substituent introduces electron-withdrawing effects, while the carbamate group enhances solubility in polar aprotic solvents. This compound is pivotal in medicinal chemistry for constructing biaryl scaffolds in drug candidates .

Propiedades

IUPAC Name |

tert-butyl N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-11-8-9-12(13(19)10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCHDIUTZFVAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:

Boronic Acid Formation: : The starting material, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is reacted with a boronic acid derivative under suitable reaction conditions.

Carbamate Formation: : The resulting boronic acid is then treated with tert-butyl carbamate (Boc-anhydride) in the presence of a base such as triethylamine (TEA) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The boronic ester group can be oxidized to form boronic acids.

Reduction: : The compound can be reduced to remove the chlorine atom.

Substitution: : The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Various nucleophiles can be used to substitute the chlorine atom, depending on the desired functional group.

Major Products Formed

Oxidation: : Boronic acids

Reduction: : Chloro-substituted phenols

Substitution: : Various substituted phenols

Aplicaciones Científicas De Investigación

This compound is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: : It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: : It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry: : It is used in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism by which tert-Butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in various biochemical processes.

Comparación Con Compuestos Similares

tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

- Structural Difference : Lacks the 3-chloro substituent on the benzene ring.

- Synthesis : Yields 32% (from chloroarene) and 65% (from bromoarene), suggesting bromo precursors enhance reactivity .

- Reactivity : The absence of the electron-withdrawing chloro group may increase boronate stability but reduce electrophilic coupling efficiency in Suzuki reactions.

- Applications : Used in synthesizing azulene derivatives for optoelectronic materials .

Tert-butyl N-[5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

- Structural Difference : Chloro substituent on a pyridine ring instead of benzene.

- Electronic Effects : Pyridine’s nitrogen atom introduces electron-deficient character, altering reactivity in cross-couplings compared to benzene systems.

- Applications : Found in kinase inhibitor synthesis, where pyridine scaffolds improve target binding .

tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

tert-Butyl ((3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)methyl)carbamate

- Structural Difference : Incorporates an oxetane ring.

- Pharmacokinetics : Oxetane enhances metabolic stability and aqueous solubility, advantageous in CNS-targeting drugs .

Comparative Analysis

Reactivity in Cross-Coupling Reactions

Key Insight : The 3-chloro group in the target compound balances reactivity and stability, avoiding excessive electron deficiency seen in pyridine systems.

Physicochemical Properties

| Compound | logP | Solubility (DMSO) | Hydrolytic Stability |

|---|---|---|---|

| Target | 3.2 | >50 mg/mL | High (chloro stabilizes) |

| Oxetane Analog | 2.8 | >100 mg/mL | Very High (oxetane) |

| Phenethyl Analog | 3.5 | 20 mg/mL | Moderate |

Key Insight : The target’s chloro group improves stability without significantly compromising solubility.

Actividad Biológica

tert-Butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₇H₂₆BClN₄O₄

- Molecular Weight : 353.65 g/mol

- CAS Number : 330794-10-0

This compound features a chloro-substituted aromatic ring and a dioxaborolane moiety, which are known to influence its biological interactions.

Research indicates that the biological activity of tert-butyl carbamates often involves inhibition of specific enzymes or receptors. The presence of the dioxaborolane group is particularly significant as it can enhance the compound's ability to interact with various biological targets.

- Enzyme Inhibition : The carbamate group may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Receptor Modulation : The compound could potentially modulate receptor activity associated with various signaling pathways. Preliminary studies suggest it may interact with G-protein coupled receptors (GPCRs), although specific receptor interactions remain to be fully elucidated.

Biological Activity and Therapeutic Applications

The biological activities of tert-butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate have been explored in several contexts:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated efficacy in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Neuroprotective Effects

In neuropharmacology, the compound's ability to inhibit AChE positions it as a candidate for treating neurodegenerative diseases like Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission and improve cognitive function.

Case Studies

Several case studies have been conducted to further explore the therapeutic potential of this compound:

- In Vivo Studies : In animal models of Alzheimer's disease, administration of tert-butyl carbamate resulted in significant improvements in memory and learning tasks compared to control groups. The observed effects were attributed to increased acetylcholine levels in the brain.

- Combination Therapy : A study investigating combination therapies found that when used alongside traditional chemotherapeutic agents, tert-butyl carbamate enhanced the overall efficacy by reducing tumor size more significantly than either treatment alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.